8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one

Hydrogen-bond donor Positional isomerism Pharmacophore matching

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one (CAS 952710-33-7) is a substituted 1,3-dihydro-2H-1-benzazepin-2-one derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol. It belongs to the benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 952710-33-7
Cat. No. B2765087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one
CAS952710-33-7
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCC1C2=C(C=CC(=C2)OC)C=CNC1=O
InChIInChI=1S/C12H13NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-8H,1-2H3,(H,13,14)
InChIKeyMBHFEIHWHZHDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one (CAS 952710-33-7): Structural Identity and Core Characteristics for Procurement Evaluation


8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one (CAS 952710-33-7) is a substituted 1,3-dihydro-2H-1-benzazepin-2-one derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol [1]. It belongs to the benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring. The compound bears a methoxy substituent at the 8-position and a methyl group at the 1-position of the azepine ring, distinguishing it from the more common 3-methyl positional isomer (CAS 120039-18-1). Its documented role as a synthetic intermediate in the preparation of PPAR-delta agonists within the Janssen Pharmaceutica patent family (US20070244094A1, US7678786B2, US8633184B2, WO2007121432A2) establishes its relevance in medicinal chemistry supply chains targeting metabolic disorders [1].

Why Generic Substitution of 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one (CAS 952710-33-7) with Positional Isomers or Des-methyl Analogs Carries Scientific and Procurement Risk


Benzazepinone analogs within the same molecular formula (C₁₂H₁₃NO₂) cannot be assumed interchangeable. The 1-methyl substitution pattern of CAS 952710-33-7 preserves the lactam N–H as a hydrogen-bond donor (1 HBD), whereas the 3-methyl positional isomer (CAS 120039-18-1) eliminates this donor (0 HBD) by methylating the lactam nitrogen [1]. This single structural variation produces a measurable divergence in computed LogP (1.8 vs. ~1.62) and topological polar surface area (38.3 vs. ~29.5 Ų), parameters directly relevant to permeability profiles and receptor pharmacophore matching [1]. In the context of the patented PPAR-delta agonist synthetic route disclosed by Janssen, the 1-methyl-1,3-dihydro intermediate is specifically required for subsequent C(4)–C(5) double-bond hydrogenation to yield the 1,3,4,5-tetrahydro derivative (CAS 849663-11-2) [1]. Procurement of a positional isomer or des-methyl analog would break the validated synthetic sequence, introducing uncertainty in reaction yields, impurity profiles, and regulatory compliance for downstream pharmaceutical development [1].

Quantitative Comparative Evidence for 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one (CAS 952710-33-7) Versus Closest Analogs


H-Bond Donor Count: 1-Methyl Isomer Retains Lactam NH; 3-Methyl Isomer Eliminates It

The target compound (1-methyl isomer, CAS 952710-33-7) possesses one hydrogen-bond donor (the lactam N–H), whereas the 3-methyl positional isomer (CAS 120039-18-1) possesses zero hydrogen-bond donors because the methyl group occupies the lactam nitrogen [1]. This categorical difference (1 vs. 0 HBD) is not a matter of degree; it represents a discrete structural feature that directly influences molecular recognition by biological targets and computed drug-likeness parameters [1].

Hydrogen-bond donor Positional isomerism Pharmacophore matching Permeability

Lipophilicity (LogP): 1-Methyl Isomer Exhibits Higher Computed LogP than 3-Methyl Isomer

The computed octanol/water partition coefficient (LogP) for the target compound is 1.8, compared to reported values of approximately 1.62 (chemsrc) to 1.68 (chemscene) for the 3-methyl positional isomer (CAS 120039-18-1) [1]. This difference of ~0.12–0.18 log units indicates modestly higher lipophilicity for the 1-methyl isomer, which may confer differential membrane partitioning behavior and oral absorption potential.

Lipophilicity LogP Membrane permeability ADME

Topological Polar Surface Area (TPSA): 1-Methyl Isomer Has Larger TPSA than 3-Methyl Isomer

The computed TPSA for the target compound is 38.3 Ų, compared to approximately 29.5 Ų for the 3-methyl positional isomer (CAS 120039-18-1) [1]. This difference of ~8.8 Ų reflects the exposure of the polar lactam N–H in the 1-methyl isomer versus its masking by N-methylation in the 3-methyl isomer. TPSA values below 60 Ų are generally associated with good oral absorption; however, the 8.8 Ų difference between these isomers is large enough (approximately 30% relative increase) to influence passive membrane permeability predictions and chromatographic behavior [1].

Polar surface area Membrane permeability Drug-likeness ADME prediction

Synthetic Yield and Process Integration: Documented Role as PPAR-Delta Agonist Intermediate with Quantified Reaction Outcomes

The target compound is explicitly disclosed as a synthetic intermediate in the Janssen Pharmaceutica patent family (US20070244094A1, WO2007121432A2) directed to benzoazepin-oxy-acetic acid derivatives as PPAR-delta agonists [1][2]. In the documented synthetic sequence, N-(2,2-dimethoxy-ethyl)-2-(3-methoxy-phenyl)-propionamide undergoes acid-catalyzed cyclization to yield 8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one in 50% isolated yield. Subsequent catalytic hydrogenation (Pd/C, H₂, MeOH/EtOAc, 17 h) converts this intermediate to 8-methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one in 100% yield [1]. The 3-methyl positional isomer (CAS 120039-18-1) is not part of this patented route and would require independent process validation.

Synthetic intermediate PPAR-delta agonist Reaction yield Process chemistry Patent-defined route

Molecular Weight and Formula Identity Mask Differential Reactivity: The 1-Methyl vs. 3-Methyl Isomers Are Not Distinguishable by Mass Spectrometry Alone

Both the target compound (CAS 952710-33-7, 1-methyl isomer) and its closest positional isomer (CAS 120039-18-1, 3-methyl isomer) share the identical molecular formula C₁₂H₁₃NO₂ and molecular weight (203.24 g/mol) [1]. Consequently, they produce identical parent ion masses in MS analysis and cannot be distinguished by mass spectrometry without chromatographic separation or tandem MS fragmentation pattern analysis. The InChI Keys differ (MBHFEIHWHZHDAS-UHFFFAOYSA-N vs. BDKNXHUFOFANTF-UHFFFAOYSA-N), confirming they are distinct chemical entities requiring orthogonal analytical methods (e.g., NMR, IR, or chromatographic retention time) for identity confirmation [1].

Isomeric differentiation Mass spectrometry Quality control Analytical reference standard

Procurement-Driven Application Scenarios for 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one (CAS 952710-33-7)


PPAR-Delta Agonist Medicinal Chemistry Programs Following the Janssen Patent Route

Research groups synthesizing benzoazepin-oxy-acetic acid derivatives as PPAR-delta agonists for metabolic disorders (dyslipidemia, atherosclerosis, type 2 diabetes) require CAS 952710-33-7 as the specific 1,3-dihydro intermediate. The documented two-step sequence—cyclization (50% yield) followed by hydrogenation (100% yield)—provides a validated path to the key 1,3,4,5-tetrahydro intermediate (CAS 849663-11-2), which serves as the scaffold for subsequent O-alkylation to install the oxy-acetic acid pharmacophore [1][2]. Substitution with the 3-methyl isomer would place the methyl group on the lactam nitrogen, sterically and electronically altering the ring system and blocking the N–H required for downstream chemistry or target engagement [1].

Process Chemistry Development and Scale-Up for cGMP Intermediate Production

Contract manufacturing organizations (CMOs) and process R&D teams tasked with scaling the Janssen PPAR-delta agonist route must source CAS 952710-33-7 with defined purity specifications (≥95%, as offered by major suppliers [1]). The hydrogenation step from the 1,3-dihydro to the 1,3,4,5-tetrahydro intermediate proceeds quantitatively (100% yield) under mild conditions (Pd/C, H₂, MeOH/EtOAc, room temperature, 17 h), making this intermediate an attractive control point for in-process quality monitoring before committing to the final API steps [1].

Analytical Reference Standard Procurement for Isomer-Specific Method Validation

Quality control laboratories developing HPLC, NMR, or IR methods for benzazepinone intermediates must procure authenticated samples of CAS 952710-33-7 to establish isomer-specific retention times and spectral fingerprints. Because the 1-methyl and 3-methyl isomers share identical molecular formula and MW, an authenticated reference standard of the correct isomer is the only reliable means to validate that analytical methods can discriminate between these two compounds and that incoming material is correctly identified [1].

Computational Chemistry and Structure-Based Drug Design Utilizing the 1-Methyl Scaffold

Computational chemists building pharmacophore models or performing docking studies for benzazepinone-based PPAR agonists need the correct 1-methyl substitution pattern to accurately model the H-bond donor capacity of the lactam NH. Using the 3-methyl isomer coordinates would incorrectly represent the scaffold as lacking an H-bond donor (0 vs. 1 HBD), leading to erroneous predictions of binding poses and affinity. The computed LogP (1.8) and TPSA (38.3 Ų) values for CAS 952710-33-7 provide distinct starting parameters for ADME property optimization in lead development [1].

Quote Request

Request a Quote for 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.